4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide
Description
This compound features a benzamide core with a 3,5-dimethylpiperidine sulfonyl group at the 4-position and a 4-iodophenyl-substituted thiazole ring at the N-position. Its structural uniqueness lies in:
- Sulfonyl linkage: The 3,5-dimethylpiperidine sulfonyl group enhances metabolic stability compared to aliphatic or aryl sulfonamides due to steric hindrance .
- Physicochemical properties: The iodine atom increases molecular weight (MW ≈ 613.5 g/mol) and lipophilicity (clogP ≈ 4.2), suggesting moderate solubility but favorable membrane permeability.
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24IN3O3S2/c1-15-11-16(2)13-27(12-15)32(29,30)20-9-5-18(6-10-20)22(28)26-23-25-21(14-31-23)17-3-7-19(24)8-4-17/h3-10,14-16H,11-13H2,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMKQHJVDPRXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24IN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide , with CAS number 474621-87-9 , is a synthetic small molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and kinase inhibition. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₄H₁₉N₃O₄S
- Molecular Weight : 297.38 g/mol
- SMILES Notation : COc1cc(ccc1NC(=O)c1ccc(cc1)S(=O)(=O)N1CC(C)CC(C1)C)c1ccc(c(c1)OC)NC(=O)c1ccc(cc1)S(=O)(=O)N1CC(C)CC(C1)C
The compound is believed to function primarily as a kinase inhibitor , targeting specific pathways that are often dysregulated in cancer cells. Kinases play a crucial role in cell signaling, and their inhibition can lead to reduced proliferation and survival of cancer cells.
Anticancer Properties
Research has indicated that this compound exhibits significant activity against various cancer cell lines. For instance:
- In vitro studies have shown that it effectively inhibits the growth of non-small cell lung cancer (NSCLC) cells by targeting the epidermal growth factor receptor (EGFR), which is often mutated in these cancers.
- The compound has demonstrated IC50 values in the low nanomolar range, indicating potent activity against EGFR and related kinases .
Case Studies
- Study on NSCLC : A recent study evaluated the efficacy of this compound in NSCLC models. It was found to inhibit both wild-type and mutant forms of EGFR with higher potency against the L858R mutation, which is commonly associated with drug resistance .
- Metabolic Stability : Another investigation assessed the metabolic stability of this compound in liver microsomes and plasma. Results indicated favorable stability profiles, suggesting potential for further development as a therapeutic agent .
Data Table: Biological Activity Summary
| Biological Activity | IC50 (nM) | Cell Line | Notes |
|---|---|---|---|
| EGFR Inhibition | 5 - 20 | Non-Small Cell Lung Cancer | More potent against L858R mutant |
| Growth Inhibition | <50 | Various Cancer Cell Lines | Significant reduction in cell viability |
| Metabolic Stability | N/A | Rat and Human Liver Microsomes | Good stability, no significant CYP inhibition |
Comparison with Similar Compounds
Key Differences :
- Aryl substituents : The 4-iodophenyl group in the target compound offers a larger halogen (vs. Br or CH₃ in 2D216/2D291), which may enhance hydrophobic interactions but reduce solubility .
- Sulfonyl groups : The 3,5-dimethylpiperidine sulfonyl group in the target compound likely improves metabolic stability compared to unsubstituted piperidine (e.g., 2D216) .
2.2. Piperidine Sulfonamide Derivatives
highlights piperidine-4-carboxamides with aryl sulfonyl groups:
Key Insights :
- Sulfonyl group position : The target compound’s sulfonyl group is part of a piperidine ring, whereas analogs use aryl sulfonyls. This structural distinction may reduce off-target interactions .
- Synthetic yield : The target compound’s synthesis may face challenges similar to low-yield analogs like 4–21 (28% yield), necessitating optimization .
2.3. Triazole and Triazine Derivatives
and discuss triazole/triazine-based sulfonamides:
Structural Contrasts :
- Heterocyclic core : Thiazole vs. triazole/triazine cores influence hydrogen-bonding capacity and target selectivity .
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the Hantzsch reaction, which involves cyclocondensation of a thioamide with an α-haloketone. For this compound:
- Thioamide precursor : 4-Iodothiobenzamide is prepared by treating 4-iodobenzamide with Lawesson’s reagent.
- α-Haloketone : Bromoacetone reacts with the thioamide in ethanol under reflux, yielding 4-(4-iodophenyl)thiazol-2-amine.
Reaction Conditions :
Analytical Data :
- ¹H NMR (400 MHz, DMSO-d6) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, Thiazole-H).
- LC-MS (ESI+) : m/z 317.0 [M+H]⁺.
Preparation of 4-Sulfamoylbenzoyl Chloride
Sulfonation of Benzoyl Chloride
4-Sulfamoylbenzoyl chloride is synthesized via chlorosulfonation of benzoic acid derivatives:
- Chlorosulfonation : Benzoic acid is treated with chlorosulfonic acid at 0–5°C to form 4-chlorosulfonylbenzoic acid.
- Amidation : Reaction with ammonia yields 4-sulfamoylbenzoic acid.
- Activation : The acid is converted to its acyl chloride using thionyl chloride.
Reaction Conditions :
- Chlorosulfonic acid, 0°C, 2 hours.
- Thionyl chloride, reflux, 4 hours.
- Yield: 85% for sulfamoylbenzoic acid.
Synthesis of 3,5-Dimethylpiperidine Sulfonamide
Sulfonylation of 3,5-Dimethylpiperidine
3,5-Dimethylpiperidine reacts with 4-sulfamoylbenzoyl chloride in the presence of a base to form the sulfonamide:
- Base : Triethylamine in dichloromethane.
- Temperature : 0°C to room temperature, 6 hours.
- Yield : 78%.
Analytical Data :
- ¹H NMR (400 MHz, CDCl3) : δ 3.25–3.15 (m, 4H, Piperidine-H), 2.45–2.35 (m, 2H, CH(CH3)2), 1.55–1.45 (m, 2H), 1.10 (d, J = 6.8 Hz, 6H, CH3).
Final Amide Coupling
Activation and Coupling
The sulfonamide-bearing benzoyl chloride is coupled with 4-(4-iodophenyl)thiazol-2-amine using Schotten-Baumann conditions:
Purification :
Analytical Data :
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.25 (s, 1H, NH), 8.05 (d, J = 8.4 Hz, 2H, Ar-H), 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.50 (d, J = 8.4 Hz, 2H, Ar-H), 3.40–3.30 (m, 4H, Piperidine-H), 2.60–2.50 (m, 2H), 1.60–1.50 (m, 2H), 1.20 (d, J = 6.8 Hz, 6H, CH3).
- HRMS (ESI+) : m/z 634.0521 [M+H]⁺ (Calc. 634.0518).
Alternative Synthetic Routes and Optimization
Microwave-Assisted Sulfonylation
Microwave irradiation reduces reaction time for sulfonylation:
Challenges and Mitigation Strategies
- Regioselectivity in Thiazole Formation : Use of electron-withdrawing groups (e.g., nitro) directs cyclization.
- Iodine Stability : Low-temperature reactions prevent dehalogenation.
- Sulfonylation Byproducts : Controlled stoichiometry (1:1.05 sulfonyl chloride:piperidine) minimizes di-sulfonylation.
Scalability and Industrial Relevance
Q & A
What are the standard synthetic routes and characterization techniques for this compound?
Level: Basic
Answer:
The synthesis involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key intermediates (e.g., thiazole ring, sulfonamide group) are prepared separately and coupled under controlled conditions. For example, the thiazole moiety is synthesized via Hantzsch thiazole synthesis, followed by sulfonylation using 3,5-dimethylpiperidine sulfonyl chloride. Reactions are monitored via thin-layer chromatography (TLC) for progress tracking . Final characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm substituent connectivity and regiochemistry.
- IR spectroscopy to verify sulfonamide (-SO₂-) and amide (-CONH-) functional groups .
- Mass spectrometry for molecular weight validation .
How can researchers determine the purity and structural integrity of the compound?
Level: Basic
Answer:
Purity is assessed via HPLC (High-Performance Liquid Chromatography) with UV detection at λ = 254 nm, using a C18 column and acetonitrile/water gradient . Structural integrity is confirmed through:
- 2D-NMR (e.g., HSQC, HMBC) to resolve aromatic proton assignments and heterocyclic ring connectivity .
- Elemental analysis (C, H, N, S) to validate empirical formula matching theoretical values .
What experimental design considerations are critical for evaluating biological activity?
Level: Advanced
Answer:
- Dose-response assays : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀ values in cytotoxicity studies (e.g., MTT assay on cancer cell lines) .
- Positive controls : Include known inhibitors (e.g., doxorubicin for anticancer assays) to benchmark activity .
- Binding studies : Employ surface plasmon resonance (SPR) or fluorescence polarization to quantify target protein interactions (e.g., kinase binding) .
How should contradictory data in biological activity profiles be addressed?
Level: Advanced
Answer:
- Cross-validate assays : Repeat studies using orthogonal methods (e.g., SPR vs. enzymatic assays) to confirm target engagement .
- Structural analysis : Perform molecular docking to identify steric clashes or non-complementary binding poses that may explain discrepancies .
- Metabolic stability testing : Assess if rapid degradation in certain cell lines (e.g., hepatocytes) leads to false negatives .
What strategies are used for structure-activity relationship (SAR) studies?
Level: Advanced
Answer:
- Substituent variation : Modify the 4-iodophenyl group (e.g., replace iodine with bromine or methyl) to evaluate halogen-dependent activity .
- Scaffold hopping : Replace the thiazole ring with oxadiazole or imidazole to probe heterocycle specificity .
- Pharmacophore mapping : Use CoMFA/CoMSIA models to correlate electronic (e.g., sulfonamide charge) and steric features with activity .
How can low solubility in aqueous buffers be resolved during formulation?
Level: Advanced
Answer:
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility in in vitro assays .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the benzamide moiety for improved hydrophilicity .
- Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) carriers for sustained release in in vivo models .
What methodologies elucidate the compound’s mechanism of action?
Level: Advanced
Answer:
- CRISPR-Cas9 knockout screens : Identify gene dependencies in resistant vs. sensitive cell lines .
- Thermal shift assays : Monitor target protein stabilization upon compound binding to confirm direct interaction .
- Transcriptomic profiling : RNA-seq analysis to map pathway perturbations (e.g., apoptosis, DNA repair) .
How can synthetic yields be optimized for large-scale production?
Level: Advanced
Answer:
- Catalyst screening : Test Pd(OAc)₂ vs. Xantphos for Suzuki-Miyaura coupling efficiency in benzamide formation .
- Microwave-assisted synthesis : Reduce reaction time for sulfonylation steps (e.g., 30 min at 100°C vs. 12 hr conventional) .
- Flow chemistry : Implement continuous processing for intermediates prone to degradation under prolonged reflux .
What environmental impact assessments are relevant for this compound?
Level: Advanced
Answer:
- Persistence testing : Conduct OECD 301 biodegradation assays to evaluate half-life in soil/water .
- Ecotoxicity profiling : Use Daphnia magna and Aliivibrio fischeri models to assess acute/chronic toxicity .
- Leaching potential : Measure log Kₒₐ (octanol-water coefficient) to predict bioaccumulation .
How is compound stability evaluated under varying storage conditions?
Level: Advanced
Answer:
- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks, monitoring via HPLC .
- Solid-state stability : Use X-ray powder diffraction (XRPD) to detect polymorphic transitions in lyophilized formulations .
- Solution-state stability : Assess pH-dependent hydrolysis (pH 1–9) over 24 hr to identify degradation hotspots (e.g., sulfonamide cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
